N-(2-Amino-2-oxoethyl)prop-2-enamide

Descripción

Nomenclature and Structural Context of N-(2-Amino-2-oxoethyl)prop-2-enamide

The precise identification and structural understanding of a chemical compound are fundamental to its scientific exploration. This compound is identified by several names and chemical identifiers, which are crucial for consistent reference in academic literature and databases. The compound is also known by synonyms such as N-acryloyl-glycinamide and N-(2-Amino-2-oxoethyl)acrylamide. smolecule.comchemspider.comnih.gov

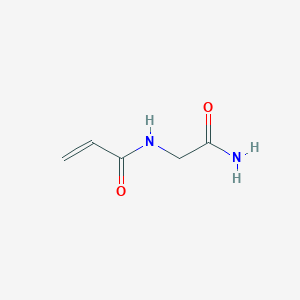

Structurally, the molecule possesses the chemical formula C₅H₈N₂O₂. smolecule.comnih.gov It features a prop-2-enamide backbone, which includes a reactive vinyl group, connected to a glycinamide (B1583983) (an amide derivative of the amino acid glycine). smolecule.com This combination of a polymerizable unit and a biocompatible, amino acid-derived group is central to its utility. The presence of the vinyl group facilitates reactions such as Michael addition and, most notably, radical polymerization, allowing it to serve as a monomer in the synthesis of polymers. smolecule.com

Table 1: Chemical and Structural Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | N-acryloyl-glycinamide, N-(2-Amino-2-oxoethyl)acrylamide | smolecule.comchemspider.com |

| CAS Number | 2479-62-1 | smolecule.comnih.gov |

| Molecular Formula | C₅H₈N₂O₂ | smolecule.comnih.gov |

| Molecular Weight | 128.13 g/mol | smolecule.comnih.gov |

| InChI Key | GVGGWUXGMRTNIK-UHFFFAOYSA-N | smolecule.comnih.gov |

Historical Trajectories and Current Research Landscape

The synthesis of this compound can be achieved through established organic chemistry methods. A common laboratory-scale approach is the amide coupling reaction between a derivative of acrylic acid and glycinamide. smolecule.com This process often requires an activating agent to facilitate the formation of the stable amide bond. smolecule.com

While the compound itself has been known for some time as a chemical entity, its application in advanced research has seen significant growth in recent years. The historical use was primarily as a monomer for the creation of polymers, such as poly(N-acryloylglycinamide). nih.gov

The current research landscape reveals a strong focus on leveraging its unique structure for sophisticated applications:

Polymer Chemistry: The compound is a key component in the synthesis of "smart" polymers. Researchers utilize it to create materials that exhibit temperature-responsive behavior, which is of great interest for biomedical devices and drug delivery systems.

Advanced Biomaterials: Recent studies have demonstrated its use in the fabrication of innovative hydrogel-based technologies. abmole.com Notably, it has been incorporated into modular, stimuli-responsive hydrogel sealants designed for the early detection and containment of gastrointestinal leaks following surgery. abmole.com Furthermore, it has been used to develop surgical sealants that integrate shape-morphing sensors for medical monitoring. abmole.com

Cell Culture and Disease Modeling: The compound is used as a component in hydrogels for creating more biologically relevant three-dimensional cell culture environments. It has been used in the molecular and functional characterization of human intestinal organoids, which serve as models for studying the epithelial barrier. abmole.com

Significance and Emerging Research Directions in Chemical and Biomedical Sciences

The significance of this compound stems directly from its bifunctional nature, which bridges synthetic polymer chemistry with biomedical applications.

In chemical sciences , its primary significance is as a functional monomer. smolecule.com Its ability to polymerize is foundational to its role in materials science, enabling the creation of advanced polymers with tailored properties. smolecule.com It also serves as a versatile building block in organic synthesis for constructing more complex molecules containing amide functionalities. smolecule.com

In biomedical sciences , the compound is significant for its role in creating biocompatible materials. The polymers derived from it are central to the development of novel biomaterials for tissue engineering and regenerative medicine. abmole.com Moreover, its core structure is being explored as a scaffold in drug discovery. For instance, research on related structures, such as N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, has identified new compounds that protect pancreatic β-cells from stress, indicating a potential new modality for treating diabetes. nih.gov

Table 2: Summary of Research Applications and Significance

| Research Area | Application/Significance | Key Findings | Source |

|---|---|---|---|

| Polymer Chemistry | Synthesis of temperature-responsive polymers (hydrogels). | Creates materials with properties like upper critical solution temperature (UCST), useful for stimuli-responsive systems. | |

| Biomaterials | Development of surgical sealants and sensors. | Used in hydrogels for detecting gastric leaks and in integrated sensor technologies. | abmole.com |

| Cell Biology | Component for 3D cell culture models. | Employed in hydrogels to support the growth of human intestinal organoids for barrier function studies. | abmole.com |

| Drug Discovery | Scaffold for novel therapeutic agents. | Derivatives have shown potent protective activity for pancreatic β-cells, with improved solubility over initial compounds. | nih.gov |

Emerging research directions appear to be focused on further exploiting these properties. A key trend is the development of "smart" medical devices and targeted drug delivery systems that can respond to physiological cues. Another promising avenue is the continued use of its polymers to create more sophisticated and accurate 3D cell culture models for disease research and pharmaceutical screening. abmole.com Finally, the exploration of new derivatives based on the N-(2-Amino-2-oxoethyl)amide scaffold represents a significant opportunity for the discovery of novel therapeutics for a range of conditions. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-amino-2-oxoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-5(9)7-3-4(6)8/h2H,1,3H2,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGGWUXGMRTNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-89-7 | |

| Record name | Poly(N-acryloylglycinamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60601895 | |

| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-62-1 | |

| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives

Monomer Synthesis Routes for N-(2-Amino-2-oxoethyl)prop-2-enamide

The primary route to synthesizing this compound involves the formation of an amide bond between a glycine (B1666218) derivative and an acrylic acid derivative. smolecule.com

A widely employed laboratory method for synthesizing this compound is the Schotten-Baumann reaction, which involves reacting glycinamide (B1583983) hydrochloride with acryloyl chloride. nih.govsemanticscholar.org In a typical procedure, glycinamide hydrochloride and a base, such as potassium carbonate, are dissolved in water and cooled in an ice bath. nih.govsemanticscholar.org A solution of acryloyl chloride in a cold, water-immiscible organic solvent like anhydrous diethyl ether is then added dropwise to the aqueous solution under vigorous stirring. nih.govsemanticscholar.org The reaction is often kept in the dark to prevent light-induced polymerization of the acryloyl group. nih.govsemanticscholar.org

Another established approach is the direct amidation reaction between acrylic acid derivatives and glycine derivatives, which may require specific catalysts or coupling agents to proceed efficiently. smolecule.com One common strategy uses carbodiimide-mediated coupling, where an agent like N,N'-dicyclohexylcarbodiimide (DCC) activates the acrylic acid, forming a reactive O-acylisourea intermediate. smolecule.com This intermediate is then susceptible to nucleophilic attack by the amino group of glycinamide to form the final product. smolecule.com

Optimizing the synthesis of this compound is crucial to maximize yield and purity while minimizing side reactions, particularly the polymerization of the acrylamide (B121943) moiety. Careful control of reaction conditions is essential.

Key optimization parameters include:

Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to control the exothermic nature of the acylation and reduce the risk of polymerization.

Solvent: A two-phase system, such as diethyl ether and water, is common. nih.govsemanticscholar.org The use of inert solvents like dichloromethane (B109758) is also reported. More environmentally friendly methods have been developed using water as the primary medium.

pH Control: A base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction with glycinamide hydrochloride, freeing the amine for reaction. nih.govsemanticscholar.org After the reaction, the aqueous phase is neutralized with an acid like hydrochloric acid before product extraction. nih.govsemanticscholar.org

Purification: Purification is critical for removing unreacted starting materials and byproducts. Recrystallization is a primary method, with solvent systems like methanol/acetone or chloroform (B151607) being effective. nih.govsmolecule.comsemanticscholar.org Column chromatography using a silica (B1680970) gel stationary phase and a mobile phase such as an ethyl acetate (B1210297)/hexane or methanol-dichloromethane mixture is also used to achieve high purity (>95%). smolecule.com

Below is a table summarizing optimized reaction conditions from a laboratory protocol.

| Parameter | Condition | Purpose | Citation |

| Reactants | Glycinamide hydrochloride, Acryloyl chloride | Forms the core structure of the molecule. | nih.govsemanticscholar.org |

| Base | Potassium carbonate | Neutralizes HCl to deprotect the amine group of glycinamide. | nih.govsemanticscholar.org |

| Solvent System | Diethyl ether / Water | Creates a two-phase system to control the reaction. | nih.govsemanticscholar.org |

| Temperature | Ice bath (0-5 °C) | Minimizes side reactions, especially polymerization. | nih.gov |

| Reaction Time | 2 hours post-addition | Allows the reaction to proceed to completion. | semanticscholar.org |

| Purification | Extraction with acetone, Recrystallization from methanol/acetone | Isolates and purifies the final product from salts and impurities. | nih.govsemanticscholar.org |

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient for generating libraries of complex molecules from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is particularly relevant for synthesizing derivatives of this compound.

The Ugi four-component reaction is a cornerstone in the synthesis of peptidomimetics and peptide-like structures. nih.gov It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov The reaction is known for its high atom economy and ability to generate significant structural diversity. nih.gov

The general mechanism involves the initial condensation of the amine and carbonyl compound to form an imine. nih.gov The isocyanide then adds to the iminium ion, forming a nitrilium intermediate, which is subsequently attacked by the carboxylate anion. nih.gov A final intramolecular acyl transfer, known as the Mumm rearrangement, yields the stable bis-amide product. nih.govrsc.org By varying the four starting components, a vast array of peptide-like structures can be synthesized, offering a powerful tool for drug discovery. nih.gov This strategy can be adapted to create derivatives that incorporate the core structure of N-acryloyl glycinamide by selecting appropriate starting materials. For instance, using acrylic acid as the carboxylic acid component would install the N-acryloyl group.

| Ugi Reaction Component | Role | Examples of Variation | Citation |

| Amine | Provides the N-terminal residue | Primary amines, amino acids | nih.gov |

| Carbonyl Compound | Forms the backbone | Aldehydes, ketones | nih.gov |

| Carboxylic Acid | Provides the C-terminal residue | Acetic acid, acrylic acid, amino acids | nih.gov |

| Isocyanide | Inserts a carbon atom and forms the second amide | Cyclohexyl isocyanide, tert-butyl isocyanide | rsc.org |

The core N-acryloyl glycinamide structure can be modified to produce analogs with different properties. For example, replacing the glycinamide moiety with other amino acid amides can introduce chirality and alter hydrophobicity. mdpi.com

An example is the synthesis of N-acryloyl L-alaninamide (NAlALA), an optically active analog. mdpi.com This compound can be copolymerized with NAGA using free-radical polymerization to create thermo-responsive copolymers. mdpi.com The introduction of the alanine-based unit increases the hydrophobicity of the resulting polymer. mdpi.com

Furthermore, the Ugi reaction itself can be used to synthesize complex analogs, such as gem-difluorinated pseudo-peptides, by incorporating fluorinated starting materials. nih.gov

Functional Derivatization Strategies for this compound

This compound possesses multiple functional groups that allow for further chemical modification. smolecule.com

Polymerization: The most significant derivatization is polymerization via the vinyl group. smolecule.com Radical polymerization can be used to synthesize poly(N-acryloyl glycinamide) (PNAGA), a non-ionic, thermo-responsive polymer. nih.govsemanticscholar.org Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to create well-defined PNAGA polymers. nih.gov A greener approach using a copper wire catalyst in water has been developed, allowing for rapid polymerization at ambient temperatures. nih.govrsc.org

Michael Addition: The electron-withdrawing nature of the amide group makes the double bond of the acryloyl moiety an excellent Michael acceptor. smolecule.com This allows for conjugate addition reactions with various nucleophiles, enabling the attachment of different functional groups to the β-carbon.

Amide Group Reactions: The primary and secondary amide groups can undergo further reactions, such as acylation, to introduce different substituents, although this is less common than polymerization. smolecule.com

These derivatization strategies make this compound a versatile building block for creating functional materials, particularly hydrogels and smart polymers for biomedical applications. nih.govmdpi.com

Introduction of Hydroxamic Acid Moieties

The introduction of hydroxamic acid functionalities into molecules related to this compound is a key strategy for creating derivatives with metal-chelating properties. These moieties are characterized by an oxidized amide bond. ru.nl A direct synthetic route has been employed to produce N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO), a derivative of the target compound. This synthesis involves the reaction of N,O-bis(trimethylsilyl)hydroxylamine with methacryloyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as chloroform (CHCl₃). The resulting intermediate is then reacted with 2-bromoacetamide (B1266107) to yield the final HAO product. researchgate.net

A more general approach for creating N-hydroxyamide linkages involves the acylation of N-(benzoyloxy)amines. nih.gov In this method, a protected hydroxylamine (B1172632) derivative is reacted with an activated carboxylic acid, such as an acid chloride. For instance, the acid chloride of N(alpha)-Fmoc-L-leucine can be reacted with N-(benzoyloxy)phenethylamine to produce an N(alpha)-Fmoc-N-(benzoyloxy)-L-leucinamide with a 90% yield. nih.gov The crucial hydroxamic acid group is then revealed by removing the benzoyl protecting group, a process that can be achieved using a mild base like 10 vol % ammonium (B1175870) hydroxide (B78521) in methanol, yielding the desired N-hydroxyamide. nih.gov This Fmoc-protected intermediate can be further used in standard peptide coupling reactions to build more complex structures. nih.gov

Table 1: Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO)

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Ref |

|---|---|---|---|---|---|

| N,O-bis(trimethylsilyl)hydroxylamine | Methacryloyl chloride | Triethylamine (TEA) | Chloroform (CHCl₃) | Intermediate | researchgate.net |

Aminolysis Reactions for Primary Amine Functionalization

Aminolysis is a chemical reaction where a molecule is split by reacting with ammonia (B1221849) or an amine. wikipedia.org This process is a fundamental method for forming amides and is particularly relevant for introducing primary amine functionalities. The reaction of an ester with an amine to form an amide proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (RO⁻) as the leaving group to produce the amide. chemistrysteps.com

Although the alkoxy group is a relatively poor leaving group, making the reaction less efficient than using more reactive acyl chlorides, aminolysis is a viable strategy for functionalization. chemistrysteps.com This method has been successfully applied to modify polymer surfaces to introduce primary amines. For example, polyethylene (B3416737) terephthalate (B1205515) (PET) films have been functionalized via aminolysis using reagents like ethylenediamine (B42938) (EtDA) or polyvinylamine (PVAm). nih.gov This surface modification introduces primary amine groups that are available for subsequent covalent attachment of other molecules. nih.gov The density of these introduced amino groups can be reliably quantified using dyes such as Orange II, which specifically binds to the primary amines. nih.gov

Table 2: Reagents for Primary Amine Functionalization of PET Surfaces via Aminolysis

| Reagent | Purpose | Outcome | Ref |

|---|---|---|---|

| Ethylenediamine (EtDA) | Introduces primary amine groups onto the PET surface. | Varied amino group density on the surface. | nih.gov |

Incorporation of Fluorescent and Clickable Alkene Groups

The functionalization of this compound and its derivatives with fluorescent and clickable groups expands their utility in biochemical and materials science applications, enabling them to be used as probes or building blocks for larger assemblies. The "clickable" functionality typically refers to the incorporation of an azide (B81097) or an alkyne group, which can undergo highly efficient and specific bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

A common strategy involves synthesizing a derivative of the parent molecule that contains a clickable handle. For instance, genetic code expansion techniques have been optimized to incorporate amino acids with clickable side chains, such as Nε-propargyl-L-lysine (an alkyne-containing amino acid), into proteins. nih.gov A similar approach could be used to synthesize a variant of this compound containing a propargyl or azido (B1232118) group.

Once the clickable group is installed, a fluorescent reporter molecule containing the complementary functionality can be attached. nih.gov For example, an alkyne-modified molecule can be reacted with an azide-functionalized fluorophore, such as an Alexa Fluor azide variant, to form a stable, fluorescently labeled product. nih.gov The synthesis of amino acids carrying the Green Fluorescent Protein (GFP) chromophore directly in their side chains represents another route, where the fluorescent moiety is built into the monomer unit itself before polymerization or further reaction. researchgate.net

Table 3: Examples of Clickable Groups and Fluorescent Probes

| Clickable Moiety | Complementary Group | Example Fluorophore | Reaction Type | Ref |

|---|---|---|---|---|

| Propargyl group (Alkyne) | Azide | Alexa Fluor-647 Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

| Bicyclononyne (BCN) | Tetrazine | Tetrazine-Alexa Fluor-647 | Inverse Electron-Demand Diels-Alder | nih.gov |

Polymerization and Copolymerization Strategies Involving N 2 Amino 2 Oxoethyl Prop 2 Enamide

Post-Polymerization Functional Modifications of N-(2-Amino-2-oxoethyl)prop-2-enamide-based Polymers

The post-polymerization modification of polymers derived from this compound, primarily poly(N-acryloyl glycinamide) (PNAGA), is a key strategy for tailoring their properties for specific applications. These modifications often target the dual amide-containing side chains to alter the polymer's physical and chemical characteristics.

Chemical Transformations on Polymer Side Chains

The pendant glycinamide (B1583983) group in PNAGA offers reactive sites for various chemical transformations. The primary amide and the secondary amide in the side chain can potentially undergo hydrolysis, aminolysis, or other chemical reactions, although the stability of the amide bonds makes these transformations challenging without harsh conditions.

One of the most significant characteristics of PNAGA is its ability to form physically crosslinked hydrogels in aqueous solutions, driven by strong intermolecular hydrogen bonding between the dual amide motifs in the side chains. researchgate.netnih.gov This property is central to many of its applications and is highly sensitive to any chemical modification of the side chains.

Copolymerization is a common strategy to introduce functional groups for subsequent modification. For example, copolymerizing NAGA with monomers containing reactive groups, such as N-acryloxysuccinimide (NAS), yields a copolymer with active ester side chains. mdpi.com These active esters can then be readily modified via aminolysis with various primary amines, allowing for the introduction of a wide range of functionalities. This approach has been used to tune the thermoresponsive behavior and enhance the bio-interfacial adhesion of PNAGA-based nanoparticles. researchgate.netmdpi.com

A study by Boustta et al. involved the copolymerization of NAGA with its chiral analog, N-acryloyl L-alaninamide, to introduce hydrophobicity and chirality, thereby modifying the gelation properties and drug release characteristics of the resulting hydrogels. nih.gov

While direct chemical transformation on PNAGA homopolymer side chains is less common, theoretical possibilities include:

Hydrolysis: Partial or complete hydrolysis of the amide groups would introduce carboxylic acid functionalities, transforming the neutral polymer into a polyelectrolyte. This would drastically alter its solubility and stimuli-responsive behavior, likely disrupting the hydrogen-bonding network responsible for its characteristic Upper Critical Solution Temperature (UCST) behavior. rsc.org

Aminolysis: Reaction with amines could potentially lead to the formation of new amide linkages, although this typically requires harsh conditions or the presence of activated ester groups. nih.gov

Hofmann Rearrangement: This reaction could theoretically be used to convert the primary amide group in the side chain to a primary amine, yielding a polymer with pendant amine functionalities. However, the conditions for the Hofmann rearrangement are often harsh and could lead to side reactions and degradation of the polymer backbone.

Tailoring of Polymer Architecture and Resultant Macroscopic Characteristics

The primary driving force for the self-assembly and gelation of PNAGA in water is the formation of a dense network of hydrogen bonds between the dual amide side chains. researchgate.netnih.gov This physical crosslinking results in hydrogels with high mechanical strength and stability. researchgate.netnih.gov Any modification that disrupts this hydrogen bonding will alter the gel's properties.

Crosslinking Strategies:

The architecture of PNAGA can be significantly altered by introducing covalent crosslinks. This is typically achieved by copolymerizing NAGA with a crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS). acs.orgmdpi.com This creates a chemically crosslinked network in addition to the physical hydrogen-bond-based network. Such modifications can be used to control the swelling behavior, mechanical properties, and stimuli-responsiveness of the resulting hydrogels. acs.orgmdpi.com

For instance, copolymerizing NAGA with methacrylic acid (MAA) in the presence of a crosslinker produces microgels with tunable size and phase transition behavior. acs.orgmdpi.com The incorporation of MAA introduces pH-sensitivity, allowing the hydrogel's properties to be controlled by both temperature and pH. acs.orgmdpi.com At neutral pH, the charged MAA units can suppress the UCST behavior, while at acidic pH, the hydrogen bonding is restored, and the thermoresponsive characteristics are observed. acs.orgmdpi.com

Impact on Macroscopic Characteristics:

The table below summarizes the effects of different modification strategies on the macroscopic characteristics of PNAGA-based polymers.

| Modification Strategy | Chemical Change | Effect on Polymer Architecture | Resultant Macroscopic Characteristics |

| Copolymerization with functional monomers (e.g., NAS) researchgate.netmdpi.com | Introduction of reactive ester groups | Random distribution of functional handles along the polymer chain. | Allows for subsequent functionalization, tuning of UCST, and improved bio-adhesion. |

| Copolymerization with hydrophobic/chiral monomers (e.g., N-acryloyl L-alaninamide) nih.gov | Introduction of hydrophobic and chiral centers | Altered inter- and intramolecular interactions. | Modified gel-sol transition temperature and altered release kinetics for hydrophobic drugs. |

| Covalent Crosslinking (e.g., with BIS) acs.orgmdpi.com | Formation of covalent bonds between polymer chains | Creation of a permanent, chemically crosslinked network. | Increased mechanical stability, controlled swelling, and tunable stimuli-responsiveness. |

| Grafting onto other polymers (e.g., Hyaluronic Acid) | Formation of graft copolymers | Comb-like architecture with PNAGA side chains on a backbone polymer. | Creation of biodegradable and thermoresponsive hydrogels for drug delivery. |

Advanced Characterization Techniques for N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Polymeric Systems

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental in elucidating the molecular structure of the N-(2-Amino-2-oxoethyl)prop-2-enamide monomer and confirming the successful polymerization to its polymeric form, often referred to as poly(N-acryloyl glycinamide) or PNAGA.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the monomer and for analyzing the structure of the resulting polymer.

Monomer Analysis: For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum exhibits characteristic signals for the vinyl protons of the acrylamide (B121943) group, the methylene (B1212753) protons of the glycinamide (B1583983) backbone, and the protons of the two distinct amide groups. The coupling patterns and integration values confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons, the vinyl carbons, and the methylene carbon, corroborating the monomer's structure.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.32 | Triplet | 5.4 | CONH– |

| 6.24 | Doublet of doublets | 16.8, 10.2 | CH₂=CH– |

| 6.12 | Doublet | 16.8 | trans vinyl proton |

| 5.58 | Doublet | 10.2 | cis vinyl proton |

| 3.60 | Doublet | 5.4 | CH₂–NH |

| 2.95 | Singlet | - | NH₂–CO– |

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 170.1 | CONH₂ (Glycinamide Carbonyl) |

| 167.3 | CONH (Acrylamide Carbonyl) |

| 130.4 | CH₂=CH– |

| 126.8 | CH₂=CH– |

| 42.5 | CH₂–NH |

Polymer Analysis: Upon polymerization, the NMR spectrum undergoes significant changes. The sharp, distinct signals of the vinyl protons (typically between 5.5 and 6.3 ppm) in the ¹H NMR spectrum disappear completely, which is a primary indicator of successful polymerization. Concurrently, broad signals corresponding to the saturated polymer backbone appear. ¹H NMR is also a critical technique for determining the composition of copolymers derived from this compound. rsc.orgmdpi.com Furthermore, variable temperature NMR studies can provide insights into the mobility of the polymer chains, which is related to the thermoresponsive behavior of PNAGA in solution. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in both the monomer and the polymer, and it is particularly sensitive to the changes in bonding that occur during polymerization.

Monomer Analysis: The FTIR spectrum of the monomer displays characteristic absorption bands corresponding to its various functional groups. Key bands include N-H stretching from the amide groups, the Amide I band (C=O stretching), the Amide II band (N-H bending and C-N stretching), and a distinct band for the C=C stretch of the vinyl group.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N–H stretching (amide groups) |

| ~1650 | Amide I (C=O stretch) |

| ~1620 | C=C stretching (acrylamide vinyl group) |

| ~1550 | Amide II (N–H bend + C–N stretch) |

| ~1400 | CH₂ scissoring (glycinamide) |

Polymer Analysis: The most definitive change in the FTIR spectrum upon polymerization is the disappearance of the C=C stretching band around 1620 cm⁻¹. This confirms the conversion of the monomer's double bonds into the single bonds of the polymer backbone. FTIR is also a powerful tool for studying the extensive hydrogen-bonding network within PNAGA, which is responsible for its unique thermoresponsive properties, such as its Upper Critical Solution Temperature (UCST). researchgate.net Shifts in the position and shape of the Amide I and Amide II bands can indicate changes in the strength and nature of these hydrogen bonds with variations in temperature or other conditions.

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity technique used to determine the molecular weight of the monomer and confirm its elemental composition.

Monomer Analysis: For this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly used. In positive ion mode, the molecule is typically observed as its protonated form [M+H]⁺. High-resolution mass spectrometry can confirm the exact molecular weight and, by extension, the elemental formula with high accuracy. Analysis of the fragmentation pattern can further corroborate the proposed structure.

| Technique | Ion Mode | m/z (Observed) | Assignment |

|---|---|---|---|

| ESI-MS | Positive | 129.04 | [M+H]⁺ |

| 111.02 | Fragment from loss of H₂O | ||

| 84.05 | Acrylamide fragment | ||

| 57.03 | Glycinamide fragment |

Polymer Analysis: Standard mass spectrometry techniques are generally not suitable for determining the molecular weight of high-mass, polydisperse polymers like PNAGA. Instead, techniques such as Size Exclusion Chromatography (discussed in section 4.2.1) are the methods of choice for polymer molecular weight characterization.

Ultraviolet-Visible (UV/Vis) Spectrophotometry for Solution Properties

UV/Vis spectrophotometry is a versatile technique used to quantify the monomer and to investigate the solution properties of the polymer.

Monomer Analysis: The acrylamide functional group in the monomer contains a π-system (C=C conjugated with C=O) that absorbs UV radiation. This property allows for the quantitative analysis of the monomer concentration using the Beer-Lambert law. The polymerization process can be monitored in real-time by tracking the decrease in absorbance at the monomer's λ_max (e.g., around 260 nm), as the double bond is consumed. researchgate.net

Polymer Analysis: While the saturated polymer backbone does not absorb significantly in the UV-Vis range, the technique is crucial for characterizing the thermoresponsive behavior of PNAGA in aqueous solutions. PNAGA exhibits an Upper Critical Solution Temperature (UCST), meaning it is soluble at higher temperatures but becomes insoluble and aggregates or forms a hydrogel upon cooling. researchgate.net This phase transition results in a dramatic increase in the turbidity of the solution. UV/Vis spectrophotometry can precisely determine the UCST (also known as the cloud point) by measuring the change in optical transmittance of the polymer solution as a function of temperature. acs.org This method is also employed to monitor catalytic processes or nanoparticle formation within PNAGA-based microgels. rsc.orgnih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for purifying the monomer and, most importantly, for determining the molecular weight distribution of the polymer, which is a critical parameter influencing its physical properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (also known as GPC) is the premier technique for characterizing the molar mass distribution of polymeric systems. This method is not applicable to the monomer but is indispensable for the analysis of PNAGA.

Polymer Analysis: SEC separates macromolecules based on their hydrodynamic volume in solution. Larger polymer coils elute from the chromatography column faster than smaller ones. By calibrating the system with polymer standards of known molecular weight, the chromatogram can be used to determine key parameters of the PNAGA sample:

Number-average molecular weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (M_w): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio M_w/M_n, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length.

These parameters are critical as the molecular weight and PDI of PNAGA significantly influence its solution properties, including the value of the UCST and the mechanical strength of its hydrogels. mdpi.com The analysis of water-soluble polymers like PNAGA is typically performed using aqueous mobile phases (e.g., buffer solutions) and specialized hydrophilic columns (e.g., aquagel).

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of the polymerization of this compound. By comparing the chromatographic behavior of the reaction mixture over time to that of the starting monomer, one can effectively track the consumption of the monomer and the formation of the polymer.

In a typical setup, the stationary phase is a silica (B1680970) gel plate, which is polar. The mobile phase, or eluent, is a less polar solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted sample with it. ijpsjournal.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The polar this compound monomer interacts more strongly with the polar silica gel and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. In contrast, the resulting poly(this compound) is a high molecular weight polymer that remains at the baseline (Rf ≈ 0) under typical TLC conditions.

The progress of the polymerization can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. As the reaction proceeds, the intensity of the spot corresponding to the monomer will decrease, while the intensity of the spot at the baseline, corresponding to the polymer, will increase. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable agent such as potassium permanganate (B83412) or iodine vapor.

Table 1: Representative TLC System for Monitoring this compound Polymerization

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Ethyl acetate (B1210297) : Methanol (9:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Rf of Monomer | ~0.45 |

| Rf of Polymer | ~0.00 |

High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound, offering high resolution and sensitivity for purity assessment and the determination of physicochemical properties like lipophilicity.

Purity Profiling: Reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of the this compound monomer and to quantify any residual monomer in polymeric systems. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The polar monomer has a weak affinity for the stationary phase and elutes relatively early. The retention time and peak area are used for identification and quantification, respectively. A high-purity sample will exhibit a single major peak with a minimal presence of other peaks.

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (10:90, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Typical Retention Time | 3-5 minutes |

Lipophilicity Profiling: Lipophilicity is a critical parameter influencing the interaction of the monomer and its polymers with biological systems. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. RP-HPLC provides a rapid and reliable method for estimating log P. A correlation is established between the retention times of a series of standard compounds with known log P values and their corresponding retention factors (k). The log k of this compound is then determined under the same chromatographic conditions, and its log P value is extrapolated from the calibration curve. A higher retention time on a reversed-phase column generally indicates higher lipophilicity.

Thermal and Morphological Characterization Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For poly(this compound) systems, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal in the DSC thermogram. The Tg of poly(this compound) hydrogels can be influenced by factors such as the degree of crosslinking and the presence of comonomers. For instance, an increase in crosslinker concentration generally leads to a higher Tg due to restricted chain mobility.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information about the thermal stability and composition of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. For poly(this compound), TGA is used to evaluate its degradation profile. The resulting TGA curve plots mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. The thermal decomposition of poly(this compound) typically occurs in multiple stages, including the loss of adsorbed water at lower temperatures, followed by the decomposition of the amide side groups and finally the degradation of the polymer backbone at higher temperatures.

Table 3: Representative Thermal Properties of Cross-linked Poly(this compound)

| Thermal Property | Typical Value Range |

| Glass Transition Temperature (Tg) from DSC | 180 - 200 °C |

| Initial Decomposition Temperature (TGA, 5% weight loss) | 250 - 300 °C |

| Temperature of Maximum Decomposition Rate (DTG peak) | 350 - 450 °C |

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the internal structure of materials at the nanoscale. For polymeric systems based on this compound, TEM is particularly valuable for elucidating the morphology of nanoparticles, nanogels, and other nanostructured assemblies. To be observed under TEM, the sample must be sufficiently thin to be electron-transparent. Sample preparation for polymeric nanoparticles often involves depositing a dilute suspension onto a TEM grid and allowing the solvent to evaporate. For hydrogels, cryo-TEM is often employed, where the sample is flash-frozen in a vitrified state to preserve its hydrated structure. TEM images can provide detailed information on particle size, size distribution, and shape.

Optical and Scanning Electron Microscopy for Gel Morphology and Network Analysis

Optical Microscopy: Optical microscopy provides a straightforward method for observing the macroscopic and microscopic features of poly(this compound) hydrogels. It can be used to assess the homogeneity of the gel, identify the presence of any phase separation, and observe the swelling and deswelling behavior in response to external stimuli.

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy (SEM) is extensively used to study the surface topography and porous network structure of poly(this compound) hydrogels. For SEM analysis, the hydrogel sample is typically freeze-dried to remove the water while preserving the porous structure. The dried sample is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup during imaging. SEM images reveal the three-dimensional, interconnected porous architecture of the hydrogel network. Image analysis software can be used to quantify important morphological parameters such as the average pore size and pore size distribution, which are critical for applications like drug delivery and tissue engineering as they influence diffusion and cell infiltration. The pore size can be tailored by adjusting the synthesis conditions, such as the monomer and crosslinker concentrations. researchgate.net

Table 4: Example of Pore Size Data for Poly(this compound) Hydrogels from SEM Analysis

| Hydrogel Composition (Crosslinker concentration) | Average Pore Size (µm) | Pore Size Range (µm) |

| Low (e.g., 0.5 mol%) | 100 - 150 | 50 - 200 |

| Medium (e.g., 1.0 mol%) | 50 - 80 | 20 - 100 |

| High (e.g., 2.0 mol%) | 10 - 30 | 5 - 50 |

Colloidal and Solution Behavior Characterization

The behavior of this compound and its resulting polymeric systems in colloidal and solution states is critical for understanding their stability, aggregation, and interaction with other components. Advanced techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurements provide invaluable insights into these properties.

Dynamic Light Scattering (DLS) for Particle Size and Colloidal Stability

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and polymers in solution. The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter (Dh) of the particles can be determined. The polydispersity index (PDI) is also obtained, providing a measure of the broadness of the size distribution.

In the context of poly(this compound), also known as poly(N-acryloylglycinamide) (PNAGA), DLS is instrumental in characterizing the size and thermosensitive behavior of its microgels and nanoparticles. PNAGA is known for its Upper Critical Solution Temperature (UCST) behavior, meaning it is soluble in water at elevated temperatures and forms aggregates or collapses at lower temperatures. rsc.orgacs.orgacs.orgresearchgate.netnih.govmdpi.comnih.govdntb.gov.uarsc.orgnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Research has shown that PNAGA microgels synthesized via precipitation polymerization have diameters of approximately 60 nm in cold water. rsc.org These microgels exhibit significant swelling upon heating. For instance, a study on PNAGA microgels crosslinked with 4 mol% N,N'-methylenebis(acrylamide) demonstrated a four-fold increase in volume when the temperature was raised from 5 °C to 70 °C. rsc.org This thermosensitive swelling behavior is a key characteristic that can be precisely monitored using DLS.

Copolymerization of this compound with other monomers, such as methacrylic acid, results in microgels whose size is dependent on both temperature and pH. DLS studies of these copolymer microgels have reported sizes ranging from 60 to 120 nm in their non-aggregated, swollen state in an aqueous medium. acs.orgnih.gov The hydrodynamic diameter of these particles changes reversibly with temperature, a phenomenon that is critical for their application in areas like catalysis. acs.orgnih.gov

Furthermore, DLS is employed to characterize nanogels based on PNAGA. For example, block copolymer nanogels of poly(ethylene glycol)-b-poly(N-acryloylglycinamide) have been shown to have hydrodynamic diameters that increase from around 100 nm at 10 °C to 210 nm at 40 °C, confirming their UCST-type thermosensitivity. researchgate.net

The following interactive table summarizes representative DLS data for various PNAGA-based systems found in the literature.

| System | Crosslinker | Temperature (°C) | Hydrodynamic Diameter (Dh) (nm) | Reference |

| PNAGA Microgel | 4% BIS | 10 | ~60 | rsc.org |

| PNAGA Microgel | 4% BIS | 70 | Swollen state, ~90 (estimated from volume change) | rsc.org |

| P(NAGA-co-MAA) Microgel | BIS | Swollen State | 60-120 | acs.org |

| PPEGA-b-P(NAGA-co-MBA) Nanogel | MBA | 10 | ~100 | researchgate.net |

| PPEGA-b-P(NAGA-co-MBA) Nanogel | MBA | 40 | ~210 | researchgate.net |

NAGA: N-acryloylglycinamide (polymerized this compound), BIS: N,N'-methylenebis(acrylamide), MAA: Methacrylic acid, PPEGA: Poly(poly(ethylene glycol) ethyl ether acrylate), MBA: Methylene bis-acrylamide

Zeta Potential Measurements for Surface Charge Assessment

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface that moves with it from the bulk dispersant. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to flocculation or coagulation.

The zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique called Laser Doppler Velocimetry (LDV). The direction and velocity of the particles under the electric field are related to their surface charge.

For polymeric systems derived from this compound, zeta potential measurements are crucial for understanding their surface charge characteristics and stability in various environments, particularly when they are intended for biomedical or drug delivery applications. The homopolymer, PNAGA, is non-ionic, and as such, aqueous dispersions of pure PNAGA particles are expected to have a zeta potential close to zero. mdpi.com Any measured charge may arise from initiator residues (like persulfate) used during polymerization or the adsorption of ions from the surrounding medium.

However, when this compound is copolymerized with ionic monomers, the resulting particles will carry a net charge, and their zeta potential will be significantly different from zero. For instance, copolymerization with a negatively charged monomer like acrylic acid would impart a negative zeta potential to the particles, especially at pH values above the pKa of the carboxylic acid groups. researchgate.net This charge can be manipulated by changing the pH of the solution.

The stability of such charged polymeric systems is highly dependent on factors like pH and ionic strength. An increase in the ionic strength of the medium can compress the electrical double layer around the particles, leading to a decrease in the absolute value of the zeta potential and potentially destabilizing the colloid. azom.com

While specific zeta potential data for homopolymeric this compound systems are not extensively reported due to their non-ionic nature, the principles of zeta potential measurement are fundamental to the characterization of its charged copolymeric systems. The following table illustrates the expected zeta potential behavior for hypothetical PNAGA-based systems.

| System | Expected Charge Characteristics | Expected Zeta Potential (at neutral pH) | Factors Influencing Zeta Potential |

| Pure PNAGA Homopolymer | Non-ionic | Close to 0 mV | Initiator residues, adsorbed ions |

| PNAGA-co-poly(acrylic acid) | Anionic | Negative | pH, ionic strength, copolymer composition |

| PNAGA functionalized with amine groups | Cationic | Positive | pH, ionic strength, degree of functionalization |

This characterization is vital for predicting how these polymeric particles will interact with biological environments, such as cell membranes, which are themselves charged.

Computational Chemistry and Modeling Studies of N 2 Amino 2 Oxoethyl Prop 2 Enamide

Molecular Modeling of Compound-Target Interactions

Molecular modeling is a critical component in drug discovery, enabling the visualization and analysis of how a ligand such as N-(2-Amino-2-oxoethyl)prop-2-enamide interacts with its biological targets. These interactions are primarily governed by the compound's structural features, including its amide groups and the reactive prop-2-enamide moiety.

Detailed research findings indicate that the functional groups of this compound are key to its biological interactions. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows it to form multiple hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov The vinyl group in the prop-2-enamide structure makes the compound a potential Michael acceptor, allowing it to form covalent bonds with nucleophilic residues like cysteine in a target protein. smolecule.com Molecular docking simulations are frequently employed to predict the preferred binding orientation and affinity of the compound within a protein's binding pocket. For instance, docking studies on similar compounds have shown that planar ligands can intercalate between DNA base pairs. researchgate.net

Below is an interactive data table summarizing potential interactions between this compound and a hypothetical protein target, as would be predicted by molecular modeling.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue on Target | Predicted Distance (Å) |

| Hydrogen Bond | Amide C=O | Arginine (NH) | 2.8 |

| Hydrogen Bond | Amide N-H | Aspartate (C=O) | 3.0 |

| Hydrogen Bond | Primary Amide C=O | Serine (OH) | 2.9 |

| Hydrogen Bond | Primary Amide N-H | Glutamate (C=O) | 3.1 |

| Covalent Bond (Michael Addition) | Vinyl C=C | Cysteine (SH) | 1.9 (C-S) |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govnih.gov These calculations provide insights into molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding the chemical behavior of this compound.

DFT studies can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the presence of the acrylamide (B121943) group is expected to influence the electronic properties significantly, making it susceptible to nucleophilic attack. smolecule.com

A representative data table of electronic properties for this compound, as would be calculated using DFT at the B3LYP/6-311G+(d,p) level, is presented below. nih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |

| Mulliken Atomic Charges | C(vinyl)=-0.2, C(carbonyl)=+0.5, N(amide)=-0.6 | Shows partial charge distribution across the molecule |

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable information about its conformational flexibility and its behavior in different environments, such as in aqueous solution or when bound to a protein.

Conformational analysis through MD can identify the most stable three-dimensional structures (conformers) of the molecule by exploring the potential energy surface. researchgate.net The flexibility of the single bonds in the glycinamide (B1583983) linker allows for a range of conformations, which can be crucial for its ability to fit into a binding site. researchgate.net MD simulations can also reveal how the molecule interacts with solvent molecules and how its conformation changes upon binding to a biological target, providing a dynamic picture of the recognition process.

The table below illustrates key conformational parameters for this compound that could be analyzed from an MD simulation.

| Parameter | Description | Typical Finding from MD Simulation |

| Dihedral Angle (C=C-C(=O)-N) | Rotation around the acryloyl bond | Predominantly planar due to conjugation |

| Dihedral Angle (N-C-C(=O)-N) | Rotation around the glycinamide backbone | Multiple low-energy conformers exist, indicating flexibility |

| Root Mean Square Deviation (RMSD) | Measure of the average change in atomic positions | Low RMSD for the acrylamide group, higher for the glycinamide tail |

| Radial Distribution Function (g(r)) | Probability of finding a water molecule at a certain distance | Shows strong hydration around the polar amide groups |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govmdpi.com Various computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these properties for this compound. nih.gov

These predictive models use the chemical structure of a compound to calculate key physicochemical and pharmacokinetic parameters. For this compound, properties such as water solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated. mdpi.comnih.gov These predictions are crucial for assessing the drug-likeness of the compound and for guiding chemical modifications to improve its ADME profile. For example, Lipinski's rule of five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

An interactive data table of predicted ADME properties for this compound is shown below, based on typical outputs from ADME prediction software.

| ADME Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 128.13 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (Octanol/Water Partition Coefficient) | -1.2 | Indicates high water solubility |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut mdpi.com |

| Caco-2 Permeability | Low to moderate | May have moderate rate of crossing intestinal wall sciforum.net |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system |

| CYP450 2D6 Inhibition | No | Low probability of drug-drug interactions via this enzyme mdpi.com |

Applications of N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives in Materials Science

Design and Fabrication of Hydrogel Systems

Hydrogels, three-dimensional polymeric networks capable of absorbing large quantities of water, are a key area of application for N-(2-Amino-2-oxoethyl)prop-2-enamide and its derivatives. The unique chemical structure of this monomer facilitates its use in both covalently cross-linked and physically associated gel systems.

This compound is utilized in polymer chemistry for the synthesis of temperature-responsive materials. These polymers can exhibit Upper Critical Solution Temperature (UCST) behavior, a phenomenon where the polymer is soluble in a solvent at higher temperatures but phase-separates upon cooling. This sharp phase transition is of significant interest for biomedical applications where controlled responses to temperature changes are required.

Research has demonstrated the polymerization of this compound to create materials with distinct thermal properties. For instance, single-electron transfer reversible-deactivation radical polymerization has been employed to synthesize these responsive polymers, achieving high conversion rates in short timeframes.

| Polymer Characteristic | Finding | Source |

| Polymer Type | Temperature-responsive | |

| Thermal Behavior | Upper Critical Solution Temperature (UCST) | |

| Synthesis Method | Single-electron transfer reversible-deactivation radical polymerization | |

| Conversion Rate | 80% within 5 minutes |

This UCST behavior is driven by the interplay of hydrogen bonding interactions between the amide groups on the polymer chains and water molecules, which are disrupted and reformed with changes in temperature.

While polymers form robust chemical gels, small molecules known as low-molecular-weight gelators (LMWGs) can form physical gels through self-assembly. researchgate.net These molecules, typically with a molecular weight of less than 3000 Da, organize into supramolecular structures through non-covalent interactions like hydrogen bonds, π-stacking, and van der Waals forces. researchgate.netnih.gov This self-assembly process leads to the formation of a three-dimensional fibrillar network that immobilizes the solvent, creating a gel. researchgate.net

This compound, as a derivative of the amino acid glycine (B1666218), possesses the key structural features necessary for a potential LMWG. Its amide and terminal primary amide groups are excellent hydrogen bond donors and acceptors, which are crucial for directional, intermolecular bonding and subsequent self-assembly. nih.gov The use of amino acid and peptide derivatives is a common strategy in the design of LMWGs due to their biocompatibility, structural tunability, and capacity for forming stable, self-assembled networks. nih.gov The gelation process with LMWGs is often reversible and can be triggered by external stimuli such as temperature or pH changes, making them highly dynamic and functional materials. researchgate.netnih.gov

Surface Modification and Coating Technologies

The ability to tailor the surface properties of materials is critical in many fields, particularly in biomedical applications where interactions with biological systems must be precisely controlled.

Derivatives of this compound are used to create biocompatible coatings for nanoparticles, preventing their agglomeration and reducing non-specific protein adsorption (fouling). A notable example involves the use of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO), a derivative, to coat superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.net

These functionalized coatings are essential for in-vivo applications, as they can impart a "stealth" character to the nanoparticles, increasing their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system. frontiersin.org The hydrophilic nature of the coating enhances stability in biological fluids. researchgate.netfrontiersin.org

| Component | Role in Nanoparticle Coating | Source |

| Nanoparticle Core | Maghemite (γ-Fe2O3) SPIONs | researchgate.net |

| Coating Monomer | N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO) | researchgate.net |

| Function | Provides a protective, biocompatible, "non-fouling" surface | researchgate.net |

Hydrogels based on LMWGs can serve as synthetic microenvironments for three-dimensional (3D) cell culture. nih.gov These materials are advantageous because they can mimic the native extracellular matrix (ECM), providing a spatial organization that allows cells to grow and interact in a manner more representative of their in-vivo state. nih.gov

The self-assembling nature of LMWGs derived from building blocks like amino acids allows for the creation of hydrogel matrices with tunable properties. nih.govnih.gov By controlling the gel's mechanical stiffness and the chemical cues presented by the gel fibers, it is possible to influence cell behavior, including adhesion, proliferation, and differentiation. The reversible nature of these LMWG-based gels is also a significant advantage, as it allows for easy recovery of cultured cells. nih.gov

Polymeric Binders and Functional Materials

Beyond hydrogels and coatings, this compound and its derivatives are incorporated into a variety of other functional polymeric materials. The presence of the reactive prop-2-enamide group allows it to be readily polymerized or copolymerized to form materials with enhanced mechanical or thermal properties.

It is used as a monomer in the synthesis of adhesives and composites. Furthermore, its derivatives can act as functional monomers for creating specialized materials. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized to serve as reagents for the fabrication of molecularly imprinted polymers (MIPs). mdpi.com In this process, the monomer, which contains a fragment of a template molecule, is polymerized around the template. Subsequent removal of the template leaves behind a cavity with a specific shape and functionality, capable of selectively rebinding the target molecule. mdpi.com

High-Performance Binder Applications (e.g., Silicon Electrodes)

The performance of lithium-ion batteries (LIBs) with silicon (Si) anodes is often limited by the immense volume changes of silicon during lithiation and delithiation cycles, which can exceed 300%. rsc.org This expansion and contraction can lead to the pulverization of the active material, loss of electrical contact, and rapid capacity fading. rsc.org Polymeric binders play a crucial role in maintaining the structural integrity of the electrode. researchgate.netnih.gov

Derivatives of this compound have been explored to create advanced binders that can accommodate these stresses. For instance, a binder inspired by the chemical finishing of textiles, which uses N-methylol acrylamide (B121943) (a derivative of acrylamide), has been developed for Si anodes. researchgate.net In this system, N-methylol acrylamide and acrylic acid are graft-copolymerized onto a carboxymethyl cellulose (B213188) (CMC) backbone. researchgate.net The resulting structure features a tenacious, three-dimensional (3D) crosslinked polymer network. researchgate.net

The high density of carboxyl groups from the CMC and poly(acrylic acid) components provides strong adhesion to the silicon nanoparticles and the copper current collector through hydrogen and covalent bonding. researchgate.net Simultaneously, the condensation reaction between the methylol groups of the acrylamide derivative and the hydroxyl groups on the CMC forms a robust, crosslinked network. researchgate.net This 3D structure is critical for maintaining the electrode's integrity and helps in the formation of a stable solid-electrolyte interphase (SEI) layer on the silicon surface. researchgate.net Electrodes fabricated with this functionalized binder have demonstrated a significant improvement in cycling performance, achieving a 94% capacity retention after 250 cycles. researchgate.net The enhanced performance is attributed to the high elastic modulus of the binder and a weaker interaction between the binder and the electrolyte. researchgate.net

| Binder System | Key Feature | Performance Metric | Reference |

| N-methylol acrylamide functionalized CMC | 3D Crosslinked Network | 94% capacity retention after 250 cycles | researchgate.net |

| Poly(acrylic acid) (PAA) - benchmark | Linear Polymer | 54% capacity retention after 100 cycles | researchgate.net |

| Pressure-Sensitive Adhesive (PSA) with 20% 2-EHA | Optimized Viscoelasticity | 83% capacity retention after 100 cycles | researchgate.net |

Development of Functional Elastomers

The polymer derived from this compound, poly(N-acryloyl glycinamide) (PNAGA), can form robust hydrogels with elastomeric properties. rsc.orgresearchgate.netresearchgate.net These materials derive their strength and elasticity from physical crosslinks formed by extensive intermolecular hydrogen bonding between the dual-amide side chains. rsc.orgnih.gov Unlike chemically crosslinked gels, these physical networks can be reversible, imparting self-healing and thermoresponsive characteristics to the material. nih.govrsc.org

PNAGA hydrogels exhibit remarkable mechanical properties, with the ability to withstand significant deformation such as knotting, stretching, and compression without failure. researchgate.net The mechanical performance can be tuned by varying the monomer concentration during polymerization. researchgate.net Research has shown that as the concentration of the NAGA monomer increases, the resulting hydrogel's tensile strength and Young's modulus also increase, due to a higher density of hydrogen-bonded clusters that act as effective crosslinking points. researchgate.net

These hydrogels demonstrate classic elastomeric behavior, with high extensibility and resilience. Stress-strain tests have revealed that PNAGA hydrogels can achieve tensile strengths ranging from 160 kPa to 1.1 MPa and elongations at break between 600% and 1400%. researchgate.net Furthermore, these materials exhibit thermoresponsive behavior, transitioning from a gel to a solution state upon heating above their upper critical solution temperature (UCST), a property that is being explored for applications like injectable hydrogels for therapeutic delivery. nih.govmdpi.com The combination of high mechanical toughness, elasticity, and stimuli-responsiveness makes PNAGA and its copolymers highly promising for the development of advanced functional elastomers for soft robotics, biomedical devices, and smart materials. researchgate.netresearchgate.net

| Monomer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (kPa) |

| 15 | 0.16 | 1400 | 50 |

| 20 | 0.40 | 1200 | 70 |

| 25 | 0.80 | 1000 | 120 |

| 30 | 1.10 | 600 | 150 |

| Data derived from tensile tests of PNAGA hydrogels. researchgate.net |

Biological and Biomedical Research Applications of N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives

Polypeptoid and Peptidomimetic Research

Polypeptoids, or poly-N-substituted glycines, are a class of polymers that mimic the structure of peptides, offering enhanced stability and processability. nih.gov The ability to precisely control their sequence and introduce a wide array of functional side chains makes them ideal candidates for creating novel biomaterials. nih.gov The monomer N-(2-Amino-2-oxoethyl)prop-2-enamide, with its inherent amino acid-like structure, serves as a valuable component in the synthesis of these peptidomimetic polymers.

Synthesis and Characterization of Tripeptoid Derivatives

While extensive research has focused on long-chain polypeptoids, the synthesis and characterization of short-chain oligomers, such as tripeptoids, are crucial for understanding the fundamental principles of their self-assembly and for developing materials with highly specific functions. The synthesis of tripeptoid derivatives incorporating this compound can be achieved through established solid-phase synthesis methods. These methods allow for the sequential addition of N-substituted glycine (B1666218) monomers, enabling precise control over the final tripeptoid sequence.

A general synthetic approach involves the use of a solid support, to which the first N-substituted glycine monomer is attached. Subsequent monomers are then added in a stepwise fashion. The acrylamide (B121943) functionality of this compound can be introduced either as part of the initial monomer or through post-polymerization modification.

The characterization of these tripeptoid derivatives relies on a suite of analytical techniques to confirm their structure, purity, and conformational properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the sequence of the monomers and the conformation of the polymer backbone. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the tripeptoid and helps to verify the successful synthesis. |

| Circular Dichroism (CD) Spectroscopy | Investigates the secondary structure of the tripeptoids in solution, revealing whether they adopt specific conformations such as helices or sheets. |

| X-ray Crystallography | Can provide atomic-level detail of the three-dimensional structure of the tripeptoid in a crystalline state. |

While specific studies on tripeptoids derived solely from this compound are not extensively documented in publicly available literature, research on related N-substituted glycine oligomers provides a strong foundation for their synthesis and characterization. For instance, studies on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share a similar glycine-like scaffold, have demonstrated successful synthesis and characterization of these peptide mimics. nih.gov

Biomimetic and Bio-Inspired Applications of Polypeptoids

The ability of polypeptoids to self-assemble into well-defined nanostructures is a key feature that drives their use in biomimetic applications. nih.gov These structures can mimic the complex architectures found in nature, such as cell membranes and fibrous proteins. Polypeptoids derived from functional monomers like this compound can be designed to form hierarchical assemblies, including nanotubes, nanosheets, and vesicles. nih.gov

The driving forces behind this self-assembly are often non-covalent interactions, such as hydrophobic effects and hydrogen bonding, which can be finely tuned by the choice of side chains. The amide group in the side chain of this compound can participate in hydrogen bonding, contributing to the stability and specific arrangement of the resulting nanostructures.

These bio-inspired materials have potential applications in various fields:

Drug Delivery: Self-assembled polypeptoid nanostructures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific targets in the body.

Antimicrobial Agents: Polypeptoids with specific sequences have been shown to exhibit antimicrobial activity, offering a potential alternative to conventional antibiotics. nih.gov

Templating Inorganic Materials: The organized structures of polypeptoids can be used as templates for the synthesis of inorganic nanomaterials with controlled morphologies. nih.gov

Advanced Drug Delivery Systems and Nanomedicine

The development of advanced drug delivery systems aims to enhance the efficacy of therapeutic agents while minimizing side effects. This compound and its derivatives are being explored for their potential in creating sophisticated drug carriers and for applications in nanomedicine.

Controlled Drug Release Mechanisms

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely investigated for controlled drug release. nih.gov Polymers derived from this compound can be cross-linked to form hydrogels capable of entrapping drug molecules. The release of the drug from the hydrogel can be controlled by several mechanisms, including diffusion, swelling, and degradation of the polymer network. nih.gov

Stimuli-responsive polymers, which undergo a change in their properties in response to external signals such as pH or temperature, are of particular interest for targeted drug delivery. Copolymers incorporating this compound can be designed to exhibit such responsive behavior.

pH-Responsive Release: By incorporating acidic or basic co-monomers, hydrogels can be made to swell or shrink at specific pH values, triggering the release of the encapsulated drug. capes.gov.brmdpi.com This is particularly useful for targeting drugs to specific sites in the gastrointestinal tract or to the acidic microenvironment of tumors.

Thermo-Responsive Release: Polymers that exhibit a lower critical solution temperature (LCST) are soluble in water below a certain temperature and become insoluble above it. nih.gov This property can be exploited for on-demand drug release by applying localized heating. Copolymers of this compound with monomers like N-isopropylacrylamide (NIPAM) can be synthesized to achieve this thermo-responsive behavior. nih.govnih.gov

| Stimulus | Mechanism | Potential Application |

| pH | Swelling or shrinking of the polymer network due to protonation or deprotonation of functional groups. | Oral drug delivery, tumor targeting. capes.gov.brmdpi.com |